molecular formula C15H26N2O B14208700 2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol CAS No. 627523-48-2

2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol

Cat. No.: B14208700
CAS No.: 627523-48-2
M. Wt: 250.38 g/mol
InChI Key: RHVCQGQSEVZBPA-UHFFFAOYSA-N
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Description

2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol is a chemical compound with the molecular formula C15H26N2O It is known for its complex structure, which includes a phenylpropylamino group and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol typically involves multiple steps. One common method includes the reaction of 2-phenylpropylamine with 2-methyl-2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as distillation or crystallization to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The products depend on the substituent introduced, such as alkylated amines.

Scientific Research Applications

2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in certain formulations.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: Similar in structure but lacks the phenylpropylamino group.

    2-Methyl-2-(methylamino)propan-1-ol: Another related compound with a simpler structure.

Uniqueness

2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol is unique due to its combination of a phenylpropylamino group and a propanol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

627523-48-2

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

2-methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol

InChI

InChI=1S/C15H26N2O/c1-13(14-7-5-4-6-8-14)11-16-9-10-17-15(2,3)12-18/h4-8,13,16-18H,9-12H2,1-3H3

InChI Key

RHVCQGQSEVZBPA-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCNC(C)(C)CO)C1=CC=CC=C1

Origin of Product

United States

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